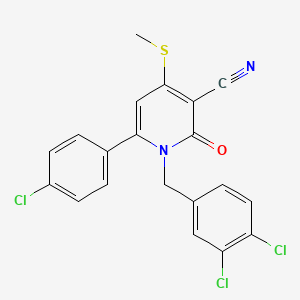
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide
Overview
Description
“2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” is a chemical compound that belongs to the class of quinoxalines . Quinoxalines are nitrogen-containing heterocyclic derivatives known for their broad spectrum of biological and pharmaceutical applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-aryl-2-[(2R)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide have been synthesized by the condensation of substituted anilines with 3a,4-dihydrofuro[2,3-b]quinoxalin-2(3H)-one .
Scientific Research Applications
Anticancer Activity
Quinoxaline derivatives, including 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, have been found to exhibit a variety of biological activities, including anticancer properties . They have been studied for their potential in treating various types of cancer .
Antidiabetic Properties
Research has shown that quinoxaline derivatives can have antidiabetic properties . This makes 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide a potential candidate for further research in the treatment of diabetes .
Antimicrobial Activity
Quinoxaline derivatives have been found to possess antimicrobial properties . This suggests that 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could be used in the development of new antimicrobial agents .
Anti-inflammatory Properties
Quinoxaline derivatives, including 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antimalarial Activity
Quinoxaline derivatives have been found to have antimalarial properties . This suggests that 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could be used in the development of new antimalarial drugs .
Use in Agriculture
Quinoxaline derivatives are used as fungicides, insecticides, and herbicides . This suggests that 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide could have potential applications in agriculture .
Synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be used in the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines . These compounds have multiple therapeutic and pharmacological activities .
Research and Development of New Derivatives
The numerous applications of quinoxalines have prompted researchers to develop efficient methods to synthesize new derivatives likely to present interesting activities . This includes 2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide .
properties
IUPAC Name |
2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-9(14)5-8-10(15)13-7-4-2-1-3-6(7)12-8/h1-4,8,12H,5H2,(H2,11,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFQUAMGHIDFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(C(=O)N2)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



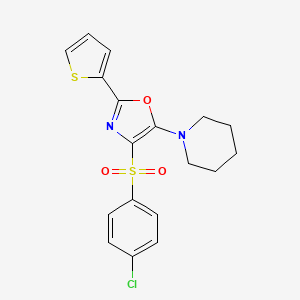
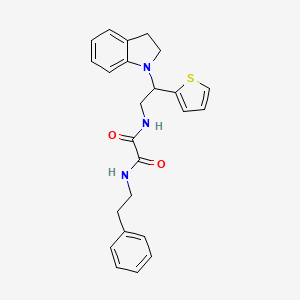
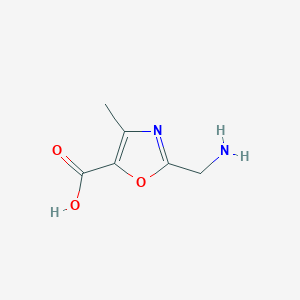

![2-(4-Chlorophenoxy)-1-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2377818.png)
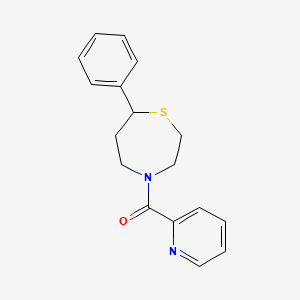
![1-(2-Methylpropyl)-2-[(4-methylsulfonylphenoxy)methyl]aziridine](/img/structure/B2377821.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2377829.png)
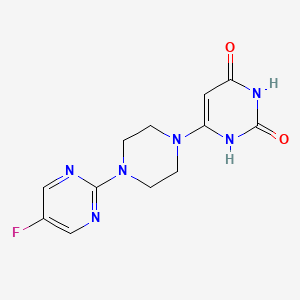
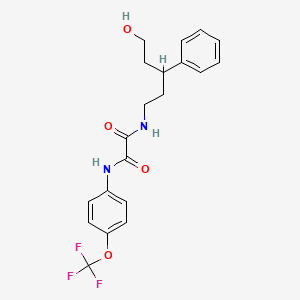
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-bromobenzamide](/img/structure/B2377833.png)
